molecular formula C15H13N3O B15150650 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile

2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile

Cat. No.: B15150650
M. Wt: 251.28 g/mol
InChI Key: RKPZYPLSYDDQFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatins with malononitriles in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, Al2O3, and chitosan . The reaction can also be facilitated by microwave irradiation and iodine at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through electro-organic green synthesis methods. This involves the use of molecular iodine as a catalyst, which promotes the formation of the compound at room temperature with high atom economy and minimal by-products . The reaction is carried out at a constant low current density in the low redox potential range, making it an efficient and environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular iodine and other halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to its specific substituents, which confer distinct electronic and steric properties. These unique features make it particularly suitable for applications in organic photovoltaics and as a potential therapeutic agent .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1-butyl-2-oxoindol-3-ylidene)propanedinitrile

InChI

InChI=1S/C15H13N3O/c1-2-3-8-18-13-7-5-4-6-12(13)14(15(18)19)11(9-16)10-17/h4-7H,2-3,8H2,1H3

InChI Key

RKPZYPLSYDDQFO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O

Origin of Product

United States

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